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Introduction
The conjugation of antibodies with near-infrared (NIR) fluorescent dyes, such as IRDye

800CW, is a critical process for a wide range of applications, including Western blotting,

immunofluorescence microscopy, and in vivo imaging. A crucial step following the conjugation

reaction is the removal of unconjugated "free" dye from the labeled antibody. Incomplete

purification can lead to high background signals, reduced assay sensitivity, and inaccurate

quantification. This application note provides detailed protocols for three common methods

used to purify IRDye 800CW labeled antibodies: Size Exclusion Chromatography (SEC),

Tangential Flow Filtration (TFF), and Dialysis.

Methods Overview
The selection of a purification method depends on factors such as sample volume, desired

purity, processing time, and available equipment. All three methods separate the larger

antibody-dye conjugate from the smaller, unbound IRDye 800CW dye based on significant

differences in their molecular weights.

Table 1: Comparison of Purification Methods
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Parameter
Size Exclusion
Chromatography
(SEC)

Tangential Flow
Filtration (TFF)

Dialysis

Principle

Separation based on

molecular size as

molecules pass

through a porous

resin.

Separation based on

molecular size using a

semi-permeable

membrane and fluid

flow.

Separation based on

molecular size via

diffusion across a

semi-permeable

membrane.

Antibody Recovery Typically >95% Typically >95%

High, but potential for

sample loss during

handling.

Free Dye Removal High

Very High (up to 99%

reduction in

impurities)[1]

Good, but may be less

efficient for some

dyes.

Processing Time
Fast (10-30 minutes

for spin columns)

Fast to moderate,

depending on volume

and system setup.

Slow (24-48 hours

with multiple buffer

changes).

Scalability

Excellent for small to

medium scale (spin

columns, gravity flow)

and large scale

(FPLC).

Excellent for medium

to large scale

processing.

Suitable for a wide

range of volumes, but

can be cumbersome

for very large

volumes.

Sample Dilution Moderate

Minimal, can also be

used for

concentration.

Yes, requires

subsequent

concentration step if

dilution is an issue.

Ease of Use
Simple (spin columns)

to complex (FPLC).

Requires specific

equipment and some

optimization.

Simple procedure.

Experimental Protocols
Sample Preparation Prior to Purification
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Regardless of the chosen purification method, proper sample preparation is essential. After the

labeling reaction, it is recommended to quench the reaction by adding a final concentration of

10-50 mM Tris or glycine. This will cap any unreacted NHS-ester groups on the dye molecules,

preventing them from reacting with the purification matrix or other components.

Method 1: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size.[2][3][4] Larger

molecules, like the labeled antibody, cannot enter the pores of the chromatography resin and

therefore elute first. Smaller molecules, such as the free IRDye 800CW dye, enter the pores

and have a longer path to travel, eluting later.[2][3] For routine lab-scale purification, desalting

spin columns are a rapid and convenient option.[5][6]

Protocol for Desalting Spin Column (e.g., Zeba™ Spin
Desalting Columns)

Column Equilibration:

Remove the column's bottom closure and loosen the cap.

Place the column into a collection tube.

Centrifuge the column at 1,500 x g for 1 minute to remove the storage solution.

Place a mark on the side of the column where the compacted resin is slanted upwards.

Orient this mark facing outwards in the centrifuge for all subsequent steps.

Add 300 µL of purification buffer (e.g., 1X PBS, pH 7.4) to the top of the resin.

Centrifuge at 1,500 x g for 1 minute to remove the buffer. Repeat this washing step two

more times, discarding the flow-through each time.

Sample Loading:

Place the equilibrated column into a new, clean collection tube.

Slowly apply the antibody-dye reaction mixture to the center of the compacted resin.
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Elution:

Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled antibody.

The collected eluate contains the purified antibody conjugate, while the free dye remains

in the column resin.

Storage:

Store the purified antibody at 4°C for short-term storage or at -20°C for long-term storage.

Protect from light.
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Figure 1. Workflow for Size Exclusion Chromatography.

Method 2: Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and efficient method for separating and

purifying biomolecules.[1] It is particularly well-suited for larger sample volumes. In TFF, the

sample solution flows tangentially across the surface of a membrane.[1] Molecules larger than
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the membrane's molecular weight cutoff (MWCO), such as the antibody conjugate, are

retained, while smaller molecules like the free dye pass through the membrane with the

permeate. Diafiltration, a process of adding fresh buffer to the retentate, is used to wash away

the remaining free dye.

Protocol for TFF System
System Preparation:

Select a membrane with an MWCO that is 3-6 times lower than the molecular weight of

the antibody (e.g., 30 kDa or 50 kDa for an IgG).

Flush the TFF system and membrane cassette with purified water to remove any storage

solution, followed by the purification buffer (e.g., 1X PBS, pH 7.4).

Concentration (Optional):

Load the antibody-dye reaction mixture into the system reservoir.

Recirculate the solution through the system and begin to remove permeate to concentrate

the sample to a desired volume.

Diafiltration:

Begin adding purification buffer to the reservoir at the same rate as the permeate is being

removed. This maintains a constant volume in the retentate.

Perform 5-10 diafiltration volumes to effectively remove the free dye. A diafiltration volume

is equal to the volume of the concentrated sample. For example, for a 100 mL sample, 5

diafiltration volumes would require the addition of 500 mL of fresh buffer. Using 5

diafiltration volumes can reduce the concentration of small molecules by approximately

99%.[1]

Final Concentration and Recovery:

Stop the addition of diafiltration buffer and concentrate the sample to the desired final

volume.
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Recover the purified, concentrated antibody conjugate from the system.

Storage:

Store the purified antibody at 4°C for short-term storage or at -20°C for long-term storage.

Protect from light.
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Figure 2. Workflow for Tangential Flow Filtration.

Method 3: Dialysis
Dialysis is a traditional and straightforward method for separating molecules based on size

through diffusion across a semi-permeable membrane. The antibody-dye mixture is placed in a

dialysis bag or cassette with a specific MWCO (e.g., 10 kDa), which is then submerged in a

large volume of buffer. The free dye diffuses out of the bag into the buffer, while the larger

antibody conjugate is retained.

Protocol for Dialysis
Membrane Preparation:

Select dialysis tubing or a cassette with an appropriate MWCO (e.g., 10-20 kDa).

Prepare the dialysis membrane according to the manufacturer's instructions. This typically

involves rinsing with purified water to remove any preservatives.

Sample Loading:

Load the antibody-dye reaction mixture into the dialysis bag or cassette, leaving some

space for potential volume increase.

Securely close the bag or cassette, ensuring there are no leaks.

Dialysis:

Immerse the dialysis bag/cassette in a beaker containing the purification buffer (e.g., 1X

PBS, pH 7.4). The volume of the external buffer should be at least 100 times the volume of

the sample.

Stir the buffer gently on a magnetic stir plate at 4°C.

Allow dialysis to proceed for at least 4 hours.
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Buffer Exchange:

Change the dialysis buffer completely. For efficient removal of free dye, at least three

buffer changes are recommended over a period of 24 to 48 hours.

Sample Recovery:

Carefully remove the dialysis bag/cassette from the buffer.

Transfer the purified antibody conjugate to a clean tube.

Storage:

Store the purified antibody at 4°C for short-term storage or at -20°C for long-term storage.

Protect from light.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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